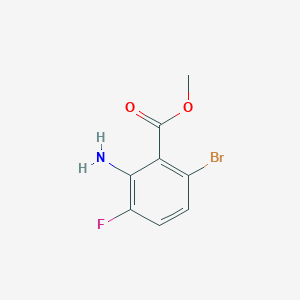

Methyl 2-amino-6-bromo-3-fluorobenzoate

描述

Methyl 2-amino-6-bromo-3-fluorobenzoate is a substituted benzoate ester characterized by a methyl ester group and three distinct substituents on the aromatic ring: an amino (-NH₂) group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 3-position. Its molecular formula is C₉H₈BrFNO₂, with a calculated molecular weight of 263.06 g/mol. The amino group enhances hydrogen-bonding capacity and reactivity, making it a valuable intermediate for further functionalization in synthetic chemistry. Bromine and fluorine substituents contribute to electronic effects, influencing lipophilicity and stability.

属性

分子式 |

C8H7BrFNO2 |

|---|---|

分子量 |

248.05 g/mol |

IUPAC 名称 |

methyl 2-amino-6-bromo-3-fluorobenzoate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

InChI 键 |

FRRDYQLQOHCYGC-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C=CC(=C1N)F)Br |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-氨基-6-溴-3-氟苯甲酸甲酯的合成通常涉及多步有机反应。一种常用的方法是2-氨基-3-氟苯甲酸甲酯的溴化反应。该反应在适当的溶剂(如乙酸)中,在受控温度条件下使用溴进行,以确保在所需位置进行选择性溴化 .

工业生产方法

2-氨基-6-溴-3-氟苯甲酸甲酯的工业生产可能涉及大规模的溴化工艺,并优化反应条件以最大限度地提高产率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

2-氨基-6-溴-3-氟苯甲酸甲酯会发生各种化学反应,包括:

取代反应: 氨基可以参与亲核取代反应,从而形成各种衍生物。

氧化和还原: 该化合物可以被氧化形成相应的硝基衍生物,或被还原以生成胺衍生物。

偶联反应: 它可以参与铃木-宫浦偶联反应,形成联芳基化合物.

常用试剂和条件

溴化: 乙酸中的溴。

氧化: 高锰酸钾或其他氧化剂。

还原: 在钯催化剂存在下的氢气。

偶联: 钯催化剂与硼酸或酯类.

主要形成的产物

科学研究应用

作用机理

2-氨基-6-溴-3-氟苯甲酸甲酯的作用机理涉及它与特定分子靶标(如酶或受体)的相互作用。氨基、溴和氟基团的存在使其能够与生物大分子形成强烈的相互作用,从而调节其活性。确切的途径和靶标取决于特定的应用和使用环境.

作用机制

The mechanism of action of Methyl 2-amino-6-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows it to form strong interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent types, positions, or ester groups, leading to variations in properties and applications. Below is a detailed comparison:

Data Table: Structural and Physical Properties

Reactivity and Functional Differences

- Amino Group Influence: The presence of an amino group in this compound enables nucleophilic reactions (e.g., amidation, diazotization), unlike analogues with methyl or chloro substituents .

- Halogen Effects: Bromine and fluorine in the original compound enhance stability and meta-directing effects during electrophilic substitution.

- Ester Group Impact: Ethyl esters (e.g., Ethyl 2-amino-6-bromo-3-fluorobenzoate) increase molecular weight and lipophilicity compared to methyl esters, affecting solubility and biodistribution .

- Methoxy vs. Fluoro: Methyl 6-amino-2-bromo-3-methoxybenzoate’s methoxy group improves solubility in polar aprotic solvents but reduces electrophilicity compared to the fluoro-substituted original compound .

生物活性

Methyl 2-amino-6-bromo-3-fluorobenzoate is an organic compound with notable biological activity, primarily due to its unique structural features. This article provides a comprehensive overview of its biological properties, potential applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.05 g/mol. The compound features a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom, which significantly influence its chemical reactivity and biological activity. The presence of halogen substituents enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to inflammation and cancer progression. Its ability to bind selectively to enzymes suggests that it may modulate their activity, providing a basis for therapeutic applications.

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound's structural characteristics allow it to interact with specific biological targets involved in inflammatory processes. This interaction could lead to reduced inflammation, making it a candidate for further pharmacological exploration.

The mechanism of action of this compound is linked to its interactions with various molecular targets:

- Receptor Binding : The compound's unique substitution pattern enables it to bind to specific receptors, potentially altering their signaling pathways. This interaction may lead to therapeutic effects in conditions like cancer and inflammation.

- Modulation of Cellular Pathways : By inhibiting certain enzymes or receptors, this compound can modulate critical cellular pathways involved in disease processes. For instance, its role in inhibiting the Type III secretion system (T3SS) has been highlighted in studies focusing on bacterial infections .

Comparative Analysis with Analog Compounds

This compound can be compared with several analogs that share structural similarities but differ in their substituent patterns. This comparison highlights how variations in molecular structure can lead to different biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-fluorobenzoate | Lacks bromine atom | May exhibit different reactivity profiles |

| Methyl 2-amino-6-fluorobenzoate | Lacks bromine atom | Different substitution pattern affects properties |

| Methyl 2-amino-4-bromo-3-fluorobenzoate | Similar structure but different positions | Variations in reactivity due to substitution |

This compound stands out due to its combination of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activities compared to its analogs.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity Study : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines at micromolar concentrations. The study suggested that the mechanism involves induction of apoptosis through caspase activation.

- Inflammation Model : An animal model assessing the anti-inflammatory effects showed that treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。